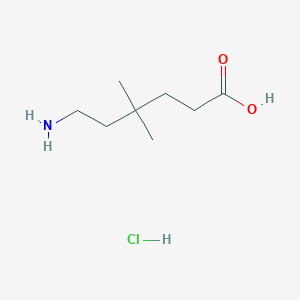
5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid
Overview
Description
The closest compound I found is "5-(2,2-Dimethylpropanamido)-3-methylthiophene-2-carboxylic acid" . It’s a powder with a molecular weight of 241.31 .
Molecular Structure Analysis
The molecular structure of a related compound, “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid”, has a molecular formula of C13H16ClNO3 .Physical And Chemical Properties Analysis
The related compound “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid” has a molecular weight of 269.72 .Scientific Research Applications
Gene Expression and Chemosensitivity
- Gene Expression in Colorectal Cancer and Chemosensitivity to 5-Fluorouracil : A study explored the gene expression in colorectal cancer and its correlation with chemosensitivity to 5-Fluorouracil. The research focused on mRNA analysis of various genes, and the findings suggested that certain mRNA levels could potentially predict the sensitivity of colorectal cancer to 5-Fluorouracil, indicating a regulatory role of specific enzymes and transporters in the cancer's response to the drug (Yoshinare et al., 2003).
Modulation and Enhancement of Therapy
- Biochemical Modulation of 5-Fluorouracil Therapy in Colorectal Carcinoma : A controlled evaluation investigated recent approaches to enhance the activity of 5-Fluorouracil in colorectal carcinoma treatment. The study compared different combinations of drugs with 5-Fluorouracil and evaluated their therapeutic effects, aiming to identify potentially improved therapy options (Buroker et al., 1985).
Predictive Genomic Markers
- Methylenetetrahydrofolate Reductase Gene Polymorphisms and Chemotherapy Response : The study analyzed polymorphisms in the Methylenetetrahydrofolate Reductase gene to assess their potential as genomic predictors for clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. The results indicated that while the gene's genotype might not serve as an independent outcome factor, it could still hold relevance in predicting response to chemotherapy (Marcuello et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-(2,2-dimethylpropanoylamino)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGYGNMRYJPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)

amine](/img/structure/B1526095.png)

![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)


![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)

